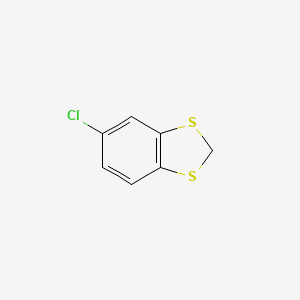
5-Chloro-2H-1,3-benzodithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2H-1,3-benzodithiole is an organic compound that belongs to the class of benzodithioles It is characterized by a benzene ring fused with a dithiole ring, with a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2H-1,3-benzodithiole typically involves the reaction of 2-chlorobenzenethiol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2H-1,3-benzodithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzodithioles.
Scientific Research Applications
5-Chloro-2H-1,3-benzodithiole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2H-1,3-benzodithiole involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2H-1,3-benzoxazole
- 5-Chloro-2H-1,3-benzothiazole
- 5-Chloro-2H-1,3-benzoxathiol
Uniqueness
5-Chloro-2H-1,3-benzodithiole is unique due to its dithiole ring structure, which imparts distinct chemical properties compared to its analogs. The presence of two sulfur atoms in the ring system can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
133532-83-9 |
|---|---|
Molecular Formula |
C7H5ClS2 |
Molecular Weight |
188.7 g/mol |
IUPAC Name |
5-chloro-1,3-benzodithiole |
InChI |
InChI=1S/C7H5ClS2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 |
InChI Key |
SYPVEWQTYLHLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1SC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
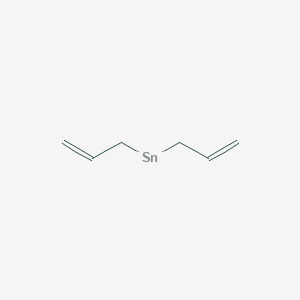
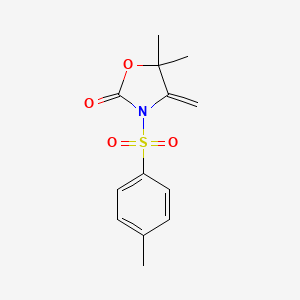
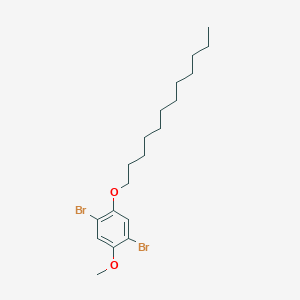
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
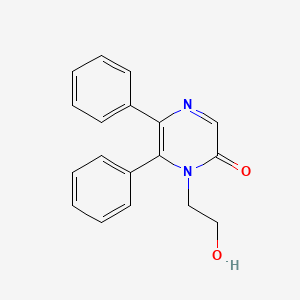
![2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine](/img/structure/B14262919.png)

![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
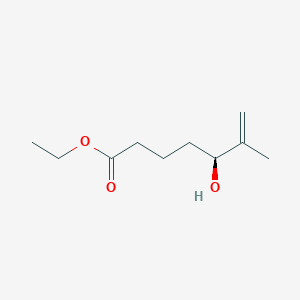
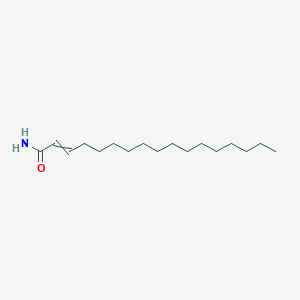
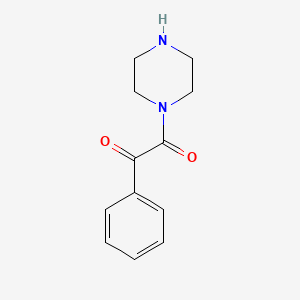
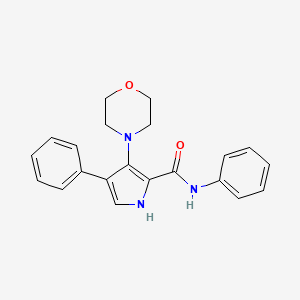
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
